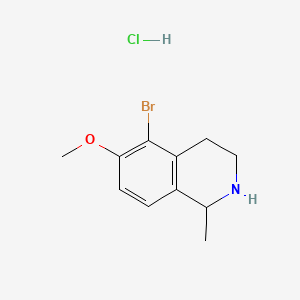
5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and methoxy groups in the structure adds to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride typically involves multiple steps. One common method includes:
Methoxylation: The addition of a methoxy group, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and methoxylation steps to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine:
- Potential therapeutic applications in treating neurological disorders.
- Explored for its anti-inflammatory and analgesic properties.
Industry:
- Used in the synthesis of specialty chemicals and intermediates.
- Potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline:
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the nitrogen atom, influencing its pharmacokinetic properties.
Uniqueness: The presence of both bromine and methoxy groups in 5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its ability to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15BrClNO |
|---|---|
Poids moléculaire |
292.60 g/mol |
Nom IUPAC |
5-bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7;/h3-4,7,13H,5-6H2,1-2H3;1H |
Clé InChI |
VSAKDSDCYCXHAT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1)C(=C(C=C2)OC)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


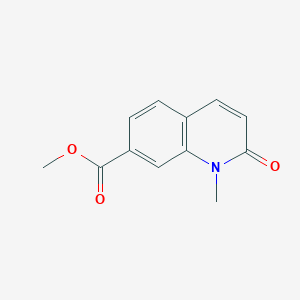
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)

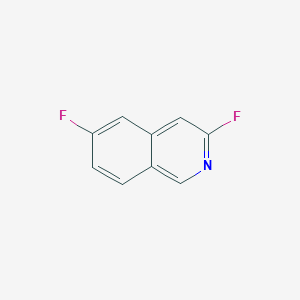
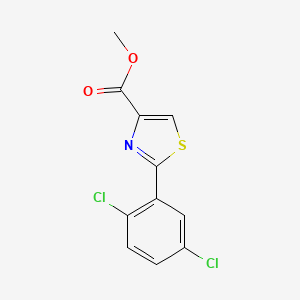

![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)

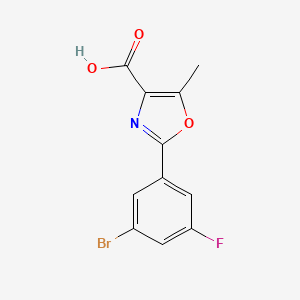
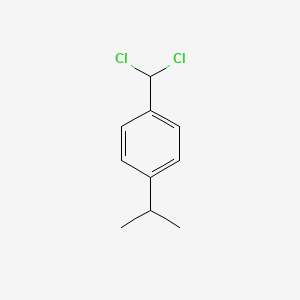
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
